5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps. One common method starts with the bromination and chlorination of a benzene derivative to introduce the bromine and chlorine atoms. This is followed by the introduction of the tetrahydropyran moiety through a nucleophilic substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzamide: Lacks the tetrahydropyran moiety.
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the bromine atom.
5-Bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the chlorine atom.
Uniqueness
5-Bromo-2-chloro-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms along with the tetrahydropyran moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-8-1-2-11(14)10(7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSVNLULPPMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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